

## ONX-0914 in Preclinical Autoimmune Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | ONX-0914 TFA |           |
| Cat. No.:            | B10824678    | Get Quote |

Introduction: ONX-0914 (formerly PR-957) is a selective, irreversible epoxyketone inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells.[1][2] The immunoproteasome plays a critical role in processing proteins for antigen presentation and is integral to the activation, differentiation, and cytokine production of immune cells.[3][4] Its targeted inhibition by ONX-0914 presents a promising therapeutic strategy for a wide range of autoimmune diseases. This document provides a comprehensive technical overview of the preclinical studies of ONX-0914, detailing its mechanism of action, efficacy in various animal models, and the experimental protocols employed.

### **Core Mechanism of Action**

ONX-0914 selectively targets the chymotrypsin-like (LMP7 or  $\beta$ 5i) and caspase-like (LMP2 or  $\beta$ 1i) catalytic subunits of the immunoproteasome.[2][4][5] While initially described as primarily an LMP7 inhibitor, subsequent research has shown that its therapeutic efficacy in autoimmune models relies on the dual inhibition of both LMP7 and LMP2.[6][7] This co-inhibition disrupts several key immunological pathways central to autoimmunity:

- Inhibition of Pro-inflammatory Cytokine Production: ONX-0914 blocks the secretion of key pro-inflammatory cytokines from T-cells, monocytes, and dendritic cells, including IL-17, IFN-γ, TNF-α, IL-6, IL-23, and GM-CSF.[4][8][9]
- Modulation of T-Helper Cell Differentiation: The compound impairs the differentiation of naïve CD4+ T-cells into pathogenic Th1 and Th17 lineages, which are critical drivers of autoimmune pathology.[3][4]



• Impact on Plasma Cells and Humoral Immunity: ONX-0914 affects plasma cell function and can reduce the production of pathogenic autoantibodies.[5][10]

The following diagram illustrates the central mechanism of ONX-0914 in modulating the immune response.



Click to download full resolution via product page

Caption: Mechanism of ONX-0914 in blocking autoimmune pathways.

## **Preclinical Efficacy in Autoimmune Disease Models**

ONX-0914 has demonstrated significant therapeutic efficacy across a broad spectrum of preclinical autoimmune disease models.

# Multiple Sclerosis (MS) - Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for human MS. ONX-0914 treatment has been shown to attenuate disease progression in both MOG35-55-induced and PLP139-151-induced EAE models.[3][8]

Quantitative Data Summary: EAE Models



| Parameter                                     | Vehicle<br>Control | ONX-0914<br>Treatment   | Outcome                                   | Reference |
|-----------------------------------------------|--------------------|-------------------------|-------------------------------------------|-----------|
| Mean Clinical<br>Score (MOG<br>EAE)           | ~3.5 - 4.0         | 1.0 - 2.0 (10<br>mg/kg) | Significant reduction in disease severity | [8]       |
| Infiltrating CD4+<br>T-cells (CNS)            | High               | Strongly reduced        | Reduced CNS inflammation                  | [3][8]    |
| Th1 / Th17<br>Differentiation<br>(Lymph Node) | Normal             | Strongly<br>impaired    | Inhibition of pathogenic T-cell priming   | [8]       |

| GM-CSF Production (T-cells) | Normal | Reduced | Decreased key pro-inflammatory cytokine | [8] |

Experimental Protocol: MOG35-55-Induced EAE in C57BL/6 Mice

- Animals: Female C57BL/6 mice, 8-12 weeks old.
- Induction: Mice are immunized subcutaneously with an emulsion containing 100 μg of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis. On day 0 and day 2 post-immunization, mice receive an intraperitoneal injection of 200 ng of pertussis toxin.
- Treatment: For therapeutic intervention, mice are treated with ONX-0914 (e.g., 6 or 10 mg/kg) or vehicle control via intravenous administration, typically starting at the onset of clinical symptoms (around day 15) and continuing three times a week.[8]

### Assessment:

Clinical Scoring: Mice are monitored daily for clinical signs of EAE on a scale of 0 to 5
(0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=hind and forelimb
paralysis, 5=moribund).



 Immunology: At the peak of the disease, lymphocytes are isolated from the central nervous system (brain and spinal cord) and draining lymph nodes. Cell populations (Th1, Th17) and cytokine production are analyzed via flow cytometry and real-time PCR.[8]



Click to download full resolution via product page

Caption: Typical experimental workflow for therapeutic EAE studies.

# Rheumatoid Arthritis (RA) - Collagen-Induced and Antibody-Induced Arthritis

ONX-0914 shows rapid and lasting anti-inflammatory effects in murine models of RA, reducing joint inflammation and bone erosion.[9]

Quantitative Data Summary: Arthritis Models

| Parameter                         | Vehicle<br>Control | ONX-0914<br>Treatment      | Outcome                                          | Reference |
|-----------------------------------|--------------------|----------------------------|--------------------------------------------------|-----------|
| Arthritis Score<br>(CAIA Model)   | High               | Significantly reduced      | Rapid<br>amelioration of<br>clinical<br>symptoms | [1][9]    |
| Joint Inflammation & Bone Erosion | Severe             | Significantly<br>decreased | Protection<br>against joint<br>destruction       | [9]       |

| IL-23 & TNF- $\alpha$  Production (PBMCs) | High | Blocked | Reduced key inflammatory cytokines | [9] |

Experimental Protocol: Collagen Antibody-Induced Arthritis (CAIA)

Animals: BALB/c mice.



- Induction: Arthritis is induced by an intraperitoneal injection of a cocktail of monoclonal anticollagen type II antibodies, followed 3 days later by an intraperitoneal injection of lipopolysaccharide (LPS) to synchronize and enhance the inflammatory response.
- Treatment: ONX-0914 (e.g., 10 mg/kg) or vehicle is administered, often as a single intravenous or subcutaneous dose, once arthritis is established.
- Assessment:
  - Clinical Scoring: Paw swelling and arthritis severity are scored daily.
  - Histology: At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.

### Systemic Lupus Erythematosus (SLE)

In lupus-prone mouse models (MRL/lpr and NZB/W F1), ONX-0914 prevents disease progression and abrogates established nephritis.[10]

Quantitative Data Summary: Lupus Models

| Parameter                                 | Vehicle<br>Control   | ONX-0914<br>Treatment (10-<br>20 mg/kg)    | Outcome                                    | Reference |
|-------------------------------------------|----------------------|--------------------------------------------|--------------------------------------------|-----------|
| Proteinuria<br>Levels                     | High (>100<br>mg/dl) | Low (<20% of<br>mice reach<br>high levels) | Prevention of lupus nephritis              | [10]      |
| Serum Anti-<br>dsDNA<br>Autoantibodies    | High                 | Decreasing<br>levels                       | Reduction in key pathogenic autoantibodies | [10]      |
| Plasma Cells<br>(Spleen & Bone<br>Marrow) | High                 | Reduced by<br>~65% (spleen) &<br>~80% (BM) | Depletion of antibody-secreting cells      | [10]      |



| IFN- $\alpha$  Production (pDCs) | High | Efficiently suppressed | Inhibition of the type I interferon pathway |[10] |

## Inflammatory Bowel Disease (IBD) & Psoriasis

ONX-0914 has also shown efficacy in models of IBD and psoriasis.

- IBD: In models of experimental colitis, ONX-0914 treatment reduces disease severity.[6][9]
   Co-inhibition of LMP2 and LMP7 was found to be necessary to significantly ameliorate experimental colitis.[7]
- Psoriasis: In both spontaneous (Card14ΔE138+/-) and imiquimod-induced psoriasis models, ONX-0914 significantly reduced skin thickness, inflammation scores, and pathological lesions.[11] Treatment lowered the number of IL-17A-secreting CD4+ T-cells and reduced the inflammatory infiltrate in the skin.[11]

Quantitative Data Summary: Psoriasis Models (Card14ΔE138+/-)

| Parameter                      | Vehicle<br>Control | ONX-0914<br>Treatment | Outcome                                           | Reference |
|--------------------------------|--------------------|-----------------------|---------------------------------------------------|-----------|
| Ear Thickness                  | Increased          | Significantly reduced | Decreased<br>skin<br>inflammation                 | [11]      |
| IL-17A+ CD4+<br>Cells (Spleen) | High               | Significantly reduced | Reduced<br>systemic pro-<br>inflammatory<br>cells | [11]      |

 $\mid$  CD45+ & CD3+ Infiltrate (Ear)  $\mid$  High  $\mid$  Significantly reduced  $\mid$  Decreased local immune cell infiltration  $\mid$  [11]  $\mid$ 

# Myasthenia Gravis (MG) - Experimental Autoimmune Myasthenia Gravis (EAMG)

In a model of MG, ONX-0914 was found to ameliorate the severity of ongoing EAMG.[12]



Quantitative Data Summary: EAMG Model

| Parameter                    | Vehicle<br>Control | ONX-0914<br>Treatment | Outcome                          | Reference |
|------------------------------|--------------------|-----------------------|----------------------------------|-----------|
| Clinical Disease<br>Severity | High               | Ameliorated           | Improved<br>muscle<br>function   | [12]      |
| Autoantibody<br>Affinity     | High               | Reduced               | Modulated<br>humoral<br>response | [12]      |

| Tfh and Th17 Cells | High | Decreased | Reduced T-cell subsets driving humoral immunity | [12] |

### Conclusion

The selective immunoproteasome inhibitor ONX-0914 demonstrates broad and potent anti-inflammatory activity across a wide range of preclinical autoimmune disease models, including those for multiple sclerosis, rheumatoid arthritis, systemic lupus erythematosus, and others.[2] [8][9] Its mechanism of action, centered on the dual inhibition of the LMP7 and LMP2 subunits, effectively suppresses pro-inflammatory cytokine production and impairs the differentiation of pathogenic Th1 and Th17 cells.[6][7][8] While ONX-0914 itself had poor pharmaceutical properties that precluded clinical development, these extensive preclinical studies validated the immunoproteasome as a key therapeutic target and paved the way for next-generation inhibitors, such as KZR-616, which have advanced into clinical trials for autoimmune diseases. [5][13] The data collectively underscore the significant potential of immunoproteasome inhibition as a therapeutic strategy for human autoimmune disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Foundational & Exploratory





- 1. medchemexpress.com [medchemexpress.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors -PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. embopress.org [embopress.org]
- 8. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinexprheumatol.org [clinexprheumatol.org]
- 10. Novel Proteasome Inhibitors Have a Beneficial Effect in Murine Lupus via the dual inhibition of Type I Interferon and autoantibody secreting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Immunoproteasome inhibition attenuates experimental psoriasis [frontiersin.org]
- 12. ONX-0914, a selective inhibitor of immunoproteasome, ameliorates experimental autoimmune myasthenia gravis by modulating humoral response PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [ONX-0914 in Preclinical Autoimmune Disease Models: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824678#preclinical-studies-of-onx-0914-in-autoimmune-disease-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com